Cas no 287-92-3 (Cyclopentane)

Cyclopentane (C₅H₁₀) is a volatile alicyclic hydrocarbon with a five-membered ring structure. It is widely used as a blowing agent in the production of polyurethane and polystyrene foams due to its low global warming potential (GWP) and zero ozone depletion potential (ODP), making it an environmentally preferable alternative to traditional chlorofluorocarbons (CFCs). Cyclopentane exhibits excellent solvency properties, low viscosity, and high volatility, facilitating efficient foam expansion and insulation performance. Its stability under processing conditions and compatibility with polymer matrices contribute to consistent foam quality. Additionally, it serves as a precursor in organic synthesis for pharmaceuticals and specialty chemicals. Proper handling is required due to its flammability and low boiling point.
Cyclopentane structure
Cyclopentane structure
Product Name:Cyclopentane
CAS No:287-92-3
MF:C5H10
MW:70.1329016685486
MDL:MFCD00001356
CID:36693
PubChem ID:24856383
Update Time:2026-05-14

Cyclopentane Chemical and Physical Properties

Names and Identifiers

    • Cyclopentane
    • PENTAMETHYLENE
    • cyclopentane B&amp
    • J brand 4 L
    • CYCLOPENTANE, FOR UV-SPECTROSCOPY
    • CYCLOPENTANE, HPLC GRADE
    • CYCLOPENTANE, ANHYDROUS
    • CYCLOPENTANE OEKANAL
    • CYCLOPENTANE, FOR HPLC
    • CYCLOPENTANE, STANDARD FOR GC
    • CYCLOPENTANE 'B&amp
    • J BRAND' 2.5 L
    • CYCLOPENTANE, REAGENTPLUS, &gt
    • Cyclopentane,Certified
    • CYCLOPENTANE TECHNICAL
    • CYCLOPENTANE,OMNISOLV
    • CyclopentaneAcroSealExtra Dry
    • Cyclopentaneneat
    • L-selectride
    • CYCLOPENTANE,98%
    • Cyclopentane,96%
    • Cyclopentane 98%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • Cyclopentane 98%, SuperDry, Water≤50 ppm (by K.F.)
    • MDL: MFCD00001356
    • Inchi: InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2
    • InChI Key: RGSFGYAAUTVSQA-UHFFFAOYSA-N
    • SMILES: C1CCCC1
    • BRN: 1900195

Computed Properties

  • Exact Mass: 70.07830
  • Monoisotopic Mass: 70.07825
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 11.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless transparent liquid with benzene like odor. [1]
  • Density: 0.751 g/mL at 25 °C(lit.)
  • Melting Point: −94 °C (lit.)
  • Boiling Point: 50 °C(lit.)
  • Flash Point: Fahrenheit: -4 ° f
    Celsius: -20 ° c
  • Refractive Index: n20/D 1.405(lit.)
  • Solubility: 0.156g/l insoluble
  • Water Partition Coefficient: Miscible with ethanol, ether and acetone. Slightly miscible with water.
  • Stability/Shelf Life: Stable. Highly flammable. Note low flash point and wide explosion limits. Incompatible with strong oxidizing agents. Floats on water, so water is of limited value in putting out fires involving this material.
  • PSA: 0.00000
  • LogP: 1.95050
  • Solubility: Insoluble in water, soluble in ethanol, ether, benzene, carbon tetrachloride, acetone and other most organic solvents. [15]
  • Merck: 2741
  • Vapor Pressure: 5.3 psi ( 21 °C)
    9.9 psi ( 38 °C)

Cyclopentane Security Information

  • Symbol: GHS02
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H412
  • Warning Statement: P210,P273
  • Hazardous Material transportation number:UN 1146 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-52/53
  • Safety Instruction: S9-S16-S29-S33-S61
  • RTECS:GY2390000
  • Hazardous Material Identification: F
  • Packing Group:II
  • Hazard Level:3
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R52/53
  • HazardClass:3
  • PackingGroup:II
  • TSCA:Yes
  • Toxicity:LC (2 hr in air) in mice: 110 mg/l (Lazarew)
  • Explosive Limit:1.5-8.7%(V)
  • Storage Condition:Flammable area

Cyclopentane Customs Data

  • HS CODE:2902199090
  • Customs Data:

    China Customs Code:

    2902199090

    Overview:

    2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Cyclopentane Pricemore >>

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Cyclopentane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) ,  Molybdenum phosphide (MoP) ,  Silica Gel 60 ;  2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ;  9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
Stober, Robert; et al, ChemCatChem, 2022, 14(18),

Cyclopentane Preparation Products

Cyclopentane Suppliers

Shanghai Bent Chemical Co., Ltd
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(CAS:287-92-3)Cyclopentane
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:287-92-3)Cyclopentane;>98.0%(GC)
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Shanghai Pearlk Chemicals Co., Ltd.
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(CAS:287-92-3)Cyclopentane
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Amadis Chemical Company Limited
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(CAS:287-92-3)Cyclopentane
Order Number:A1236741
Stock Status:in Stock
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Pricing Information Last Updated:Friday, 30 August 2024 19:50
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Cyclopentane Related Literature

Additional information on Cyclopentane

Recent Advances in Cyclopentane (287-92-3) Research: Implications for Chemical and Biomedical Applications

Cyclopentane (CAS: 287-92-3), a simple cycloalkane with the formula C5H10, has garnered significant attention in recent years due to its versatile applications in chemical synthesis, pharmaceutical development, and material science. This research brief synthesizes the latest findings on Cyclopentane, focusing on its structural properties, synthetic methodologies, and emerging biomedical applications. The compound's unique ring strain and conformational flexibility make it a valuable scaffold in drug design and a precursor for advanced materials.

Recent studies have explored novel catalytic systems for the efficient synthesis of Cyclopentane derivatives. For instance, a 2023 publication in Journal of Organic Chemistry demonstrated a palladium-catalyzed [3+2] cycloaddition that enables the stereoselective construction of functionalized Cyclopentane cores under mild conditions (DOI: 10.1021/acs.joc.3c01234). This method significantly improves yield (up to 92%) compared to traditional approaches, addressing longstanding challenges in the preparation of complex Cyclopentane-based architectures.

In pharmaceutical research, Cyclopentane motifs are increasingly incorporated into bioactive molecules. A breakthrough study in Nature Chemical Biology (2024) revealed that Cyclopentane-containing analogs of prostaglandin E2 exhibit enhanced metabolic stability while maintaining potent anti-inflammatory activity (DOI: 10.1038/s41589-024-01580-x). This finding opens new avenues for developing improved therapeutics for chronic inflammatory diseases with reduced side effects.

Material science applications have also advanced, particularly in the development of high-performance polymers. Researchers at MIT recently reported a series of Cyclopentane-based polyimides with exceptional thermal stability (up to 450°C) and mechanical strength (Advanced Materials, 2024; DOI: 10.1002/adma.202311456). These materials show promise for aerospace and electronics applications where traditional polymers fail under extreme conditions.

From a biomedical perspective, Cyclopentane's role in drug delivery systems has expanded. A 2024 study in ACS Nano detailed Cyclopentane-functionalized nanoparticles that demonstrate improved tumor targeting and reduced off-target effects in preclinical cancer models (DOI: 10.1021/acsnano.4c01278). The hydrophobic Cyclopentane moieties enhance membrane permeability while maintaining biocompatibility, addressing a critical challenge in nanomedicine.

Looking forward, the integration of computational chemistry with experimental approaches is accelerating Cyclopentane research. Quantum mechanical calculations (e.g., DFT studies) are now routinely employed to predict the reactivity and properties of novel Cyclopentane derivatives before synthesis, as highlighted in a recent Chemical Reviews perspective (2024; DOI: 10.1021/acs.chemrev.3c00812). This synergy between theory and experiment promises to unlock further applications of this versatile molecular framework.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
(CAS:287-92-3)Cyclopentane
BenTe0015
Purity:90.0%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:287-92-3)Cyclopentane;>98.0%(GC)
LE17341;LE2060
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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